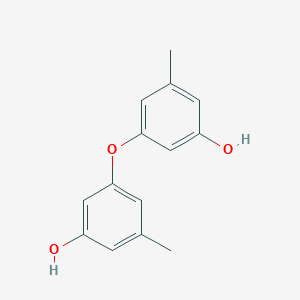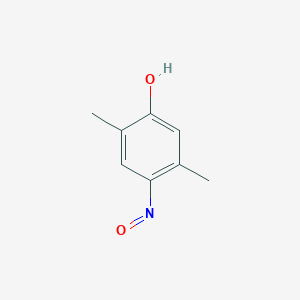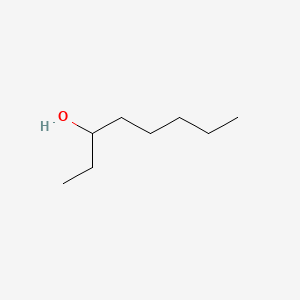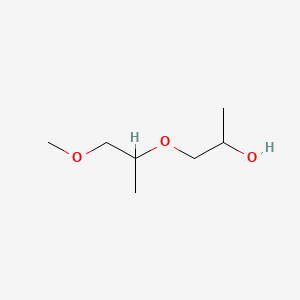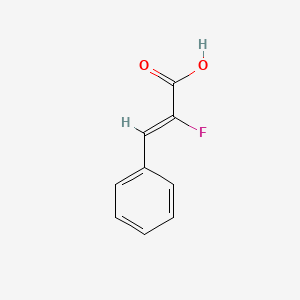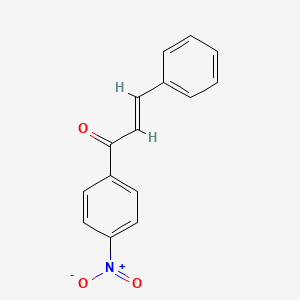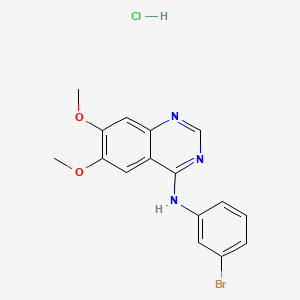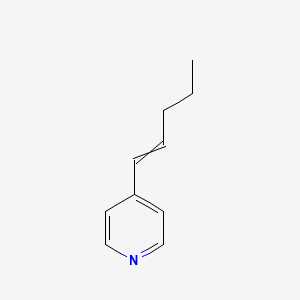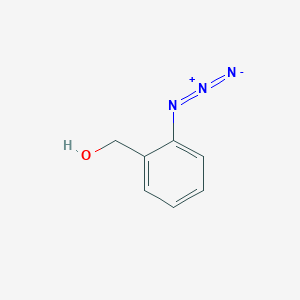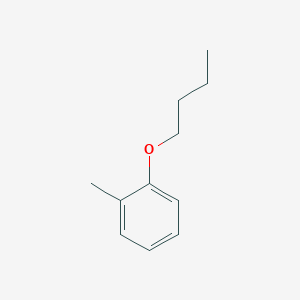
1-Butoxy-2-methylbenzene
Vue d'ensemble
Description
1-Butoxy-2-methylbenzene is an organic compound with a molecular formula of C11H16 . It is a derivative of benzene, which is a cyclic hydrocarbon with a ring of six carbon atoms . The structure of this compound includes a benzene ring with a butoxy group and a methyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a butoxy group (C4H9O) and a methyl group (CH3) attached to it . The exact positions of these groups on the benzene ring would determine the specific isomer of the compound .Chemical Reactions Analysis
Benzene derivatives like this compound can undergo various chemical reactions, including electrophilic aromatic substitution . In this reaction, an electrophile attacks the pi bond of the benzene ring, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .Applications De Recherche Scientifique
Ultrasound Assisted Preparation
1-Butoxy-4-nitrobenzene, a derivative of 1-butoxy-2-methylbenzene, has been successfully synthesized using ultrasonic assisted organic solvent conditions. This process, catalyzed by a multi-site phase-transfer catalyst, demonstrates an advanced method for synthesizing nitro aromatic ethers, showcasing the versatility of this compound in chemical synthesis (Harikumar & Rajendran, 2014).
Polymer Chemistry
In the field of polymer chemistry, azoxybenzene derivatives with 2-butoxy and 2-methyl-1-butoxy terminal groups have been introduced into poly(organophosphazenes). This modification influences the thermal behavior and morphology of the polymers, demonstrating the application of this compound derivatives in tailoring polymer properties (Allcock & Kim, 1991).
Antioxidant Activities
Research has indicated that derivatives of this compound can exhibit significant antioxidant activities. This finding opens up possibilities for the use of these compounds in areas requiring antioxidant properties, such as food preservation or pharmaceuticals (Huang et al., 2018).
Electropolymerization
Electropolymerization of 1,2-methylenedioxybenzene in ionic liquids related to this compound demonstrates the potential for creating electroactive polymers with specific properties. This application is crucial for the development of new materials in electronics and nanotechnology (Dong et al., 2007).
Solution Behavior Studies
Studying the densities and viscosities of mixtures involving derivatives of this compound helps understand the solute-solvent interactions, which is essential in designing solutions with desired properties for various industrial applications (Zhu et al., 2014).
Photooxidation Research
This compound derivatives have been studied in the context of nitrate-induced photooxidation in water, shedding light on the environmental fate of organic chemicals under specific conditions. This research is significant for understanding and mitigating environmental pollution (Zepp et al., 1987).
Mécanisme D'action
The mechanism of action for reactions involving 1-Butoxy-2-methylbenzene likely involves electrophilic aromatic substitution . This process involves the attack of an electrophile on the pi bond of the benzene ring, forming an arenium ion. The arenium ion then loses a proton, reforming the aromatic system .
Propriétés
IUPAC Name |
1-butoxy-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-4-9-12-11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMXMUCILWKNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313071 | |
| Record name | 1-Butoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2052-13-3 | |
| Record name | 1-Butoxy-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butoxy-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYL ORTHO-TOLYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

